molecular formula C22H19BrClN3O3S B14995842 8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-chloro-4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-chloro-4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B14995842
M. Wt: 520.8 g/mol
InChI Key: MYEWJAHICZAANA-UHFFFAOYSA-N
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Description

“8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-chloro-4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” is a complex organic compound that belongs to the class of pyridothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-chloro-4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” typically involves multi-step organic reactions. The starting materials are often substituted aromatic compounds, which undergo various reactions such as halogenation, nitration, and cyclization to form the desired product. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale synthesis techniques. This might involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. They might serve as lead compounds for developing new medications targeting specific diseases or conditions.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-chloro-4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridothiadiazines: Other compounds in this class share similar structural features and biological activities.

    Phenyl Substituted Compounds: Compounds with similar phenyl substitutions may exhibit comparable chemical and biological properties.

Uniqueness

The uniqueness of “8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-chloro-4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” lies in its specific combination of functional groups and structural elements. This combination can result in distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H19BrClN3O3S

Molecular Weight

520.8 g/mol

IUPAC Name

8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-chloro-4-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H19BrClN3O3S/c1-12-3-4-14(7-18(12)24)26-10-27-20(28)8-15(16(9-25)22(27)31-11-26)13-5-17(23)21(29)19(6-13)30-2/h3-7,15,29H,8,10-11H2,1-2H3

InChI Key

MYEWJAHICZAANA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C(=C4)Br)O)OC)Cl

Origin of Product

United States

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